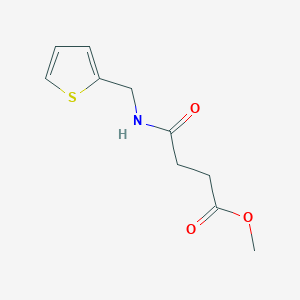
4-oxo-4-((tiofen-2-ilmetil)amino)butanoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate is a compound that has not been directly synthesized in the provided papers. However, related compounds have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the target molecule. For instance, methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates have been synthesized using Friedel–Crafts acylation, indicating that substituted phenyl groups can be introduced into a butanoate structure . Additionally, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate of Biotin, suggests that amino and thio groups can be incorporated into similar structures .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including esterification, protection of functional groups, and acylation. For example, the synthesis of various 4-arylbutanoates is achieved through Friedel–Crafts acylation, which is a key step in producing intermediates for biologically active compounds . The synthesis of Biotin intermediates from L-cystine also involves esterification and protection steps, achieving an overall yield of 67% . These methods could potentially be adapted for the synthesis of Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate.
Molecular Structure Analysis
Structural analysis of similar compounds has been conducted using techniques such as IR, 1H, and 13C NMR spectral studies . For instance, monophenylarsenic(III) derivatives have been characterized to determine their molecular structure . Additionally, molecular modeling and pharmacological characterization of TRPV1 channel modulators have been performed, which includes docking experiments and molecular dynamics simulations to understand the molecular recognition against the target . These techniques could be applied to determine the molecular structure of Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activity. For example, derivatives of 4-(thiophen-2-yl)butanoic acid have been found to activate TRPV1 channels, indicating that the thiophenyl group can impart significant biological activity to the molecule . The synthesis of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate and its subsequent reaction with S-methyldithio-carbazate at room temperature suggests that the butanoate structure can undergo various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been deduced from their synthesis and structural analysis. For example, the crystal structure of a phenylhydrazono derivative has been determined by X-ray diffraction, which helps in understanding the solid-state properties of these compounds . The molecular weight measurements and spectral studies provide information on the molecular properties of the synthesized compounds . These analyses are crucial for predicting the behavior of Methyl 4-oxo-4-((thiophen-2-ylmethyl)amino)butanoate in different environments.
Aplicaciones Científicas De Investigación
- Propiedades Antiinflamatorias: Los derivados del tiofeno a menudo presentan efectos antiinflamatorios. Los investigadores exploran el potencial de este compuesto como un fármaco antiinflamatorio no esteroideo (AINE) o en contextos terapéuticos relacionados .
- Aplicaciones Industriales: Los derivados del tiofeno, incluido el 4-oxo-4-((tiofen-2-ilmetil)amino)butanoato de metilo, se utilizan como inhibidores de la corrosión en la química industrial. Protegen las superficies metálicas de la degradación causada por ambientes corrosivos .
- Efectos Antihipertensivos y Antiateroscleróticos: Algunos derivados del tiofeno han demostrado ser prometedores en el control de la hipertensión y la prevención de la aterosclerosis. Estudios adicionales podrían explorar los beneficios cardiovasculares de este compuesto .
Química Medicinal y Desarrollo de Fármacos
Inhibición de la Corrosión
Salud Cardiovascular
En resumen, este compuesto multifacético tiene potencial en el desarrollo de fármacos, la electrónica, la protección contra la corrosión y las aplicaciones relacionadas con la salud. Los investigadores continúan explorando sus propiedades y aplicaciones en varios campos científicos . Si necesita más detalles o tiene más preguntas, ¡no dude en preguntar!
Propiedades
IUPAC Name |
methyl 4-oxo-4-(thiophen-2-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-14-10(13)5-4-9(12)11-7-8-3-2-6-15-8/h2-3,6H,4-5,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZYKENYBLIHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Methoxy-1-benzofuran-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2509692.png)
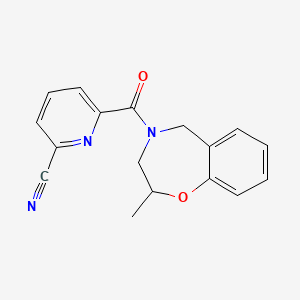
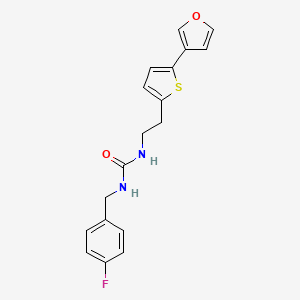

![5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2509696.png)
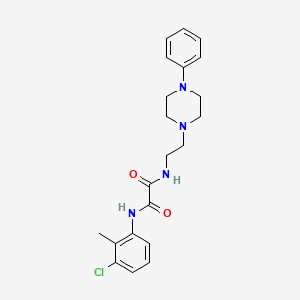
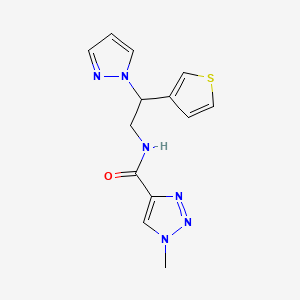
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)
![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)
![N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide](/img/structure/B2509705.png)
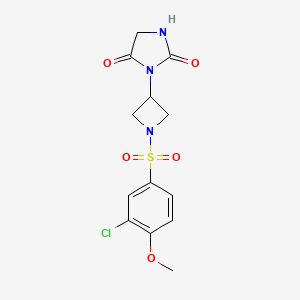
![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2509709.png)

